molecular formula C8H9NO3 B2666002 ethyl 5-formyl-1H-pyrrole-3-carboxylate CAS No. 1207560-64-2

ethyl 5-formyl-1H-pyrrole-3-carboxylate

Cat. No. B2666002
M. Wt: 167.164
InChI Key: YYYIMLQKEZGXAF-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C8H9NO3 . It is a solid substance and is used in various chemical reactions due to its versatile polyfunctional building block .


Molecular Structure Analysis

The molecular structure of ethyl 5-formyl-1H-pyrrole-3-carboxylate can be determined by single-crystal X-ray diffraction analysis . The compound is known to form various intermolecular interactions, which can be studied using Hirshfeld surface analysis .


Physical And Chemical Properties Analysis

Ethyl 5-formyl-1H-pyrrole-3-carboxylate has a molecular weight of 167.16 . It is a solid substance with a predicted density of 1.173±0.06 g/cm3 . The compound has a predicted boiling point of 358.4±42.0 °C and a flashing point of 170.5°C .

Scientific Research Applications

1. Nuclear Magnetic Resonance Conformational Studies

Ethyl 5-formylpyrrole-2-carboxylate has been studied for its variations in NMR spectra with temperature, helping determine activation parameters and the influence of substituents on its spectrum (Farnier & Drakenberg, 1975).

2. Synthesis and Molecular Structure Analysis

This compound has been utilized in the synthesis of various derivatives, such as ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, characterized by different spectroscopic methods and quantum chemical calculations (Singh et al., 2013).

3. Formation of Bioactive Compounds

Ethyl 5-formyl-1H-pyrrole-3-carboxylate is a key substrate in the synthesis of new derivatives with potential antimicrobial properties, such as those explored in the design of compounds with anti-staphylococcus activity (Biointerface Research in Applied Chemistry, 2020).

4. Applications in Organic Synthesis

The compound plays a role in the solvent-free synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates under microwave irradiation, demonstrating its versatility in organic synthesis techniques (Khajuria, Saini & Kapoor, 2013).

5. Role in Formal Syntheses of Bioactive Pyrroles

It serves as a building block in the formal synthesis of bioactive pyrroles, like lycogarubin C and lamellarin G trimethyl ether, highlighting its utility in the synthesis of biologically active natural products (Gupton et al., 2014).

Safety And Hazards

Ethyl 5-formyl-1H-pyrrole-3-carboxylate is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

ethyl 5-formyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-7(5-10)9-4-6/h3-5,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYIMLQKEZGXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-formyl-1H-pyrrole-3-carboxylate

Citations

For This Compound
2
Citations
D Liu, L Wen, X Chen, J Yan, K Zheng, X Liu… - … Acta Part A: Molecular …, 2021 - Elsevier
… Ethyl 5-formyl-1H-pyrrole-3-carboxylate (denoted as Py-ester) reacted with indole substituted with H, -OMe, -COOEt at the fourth position by Knoevenagel condensation. The mixture …
Number of citations: 9 www.sciencedirect.com
YZ Jin, DX Fu, N Ma, ZC Li, QH Liu, L Xiao, RH Zhang - Molecules, 2011 - mdpi.com
Eighteen novel 3-substituted-indolin-2-ones containing chloropyrroles were synthesized and their biological activities were evaluated. The presence of a chlorine atom on the pyrrole …
Number of citations: 16 www.mdpi.com

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